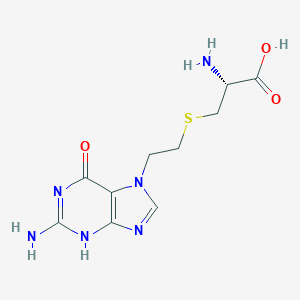

1-(Guan-1-yl)-2-(cystein-S-yl)ethane

Description

1-(Guan-1-yl)-2-(cystein-S-yl)ethane is a prototype DNA-protein cross-link (DPC) formed during the reaction of DNA with haloethylnitrosoureas (CNUs), such as carmustine (BCNU) . This compound arises when the reactive intermediate 1-$O^6$-ethanoguanine, generated by the alkylation of DNA guanine residues, reacts with the cysteine residue of the DNA repair protein O$^6$-alkylguanine-DNA alkyltransferase (MGMT) . The cross-link structure consists of a guanine moiety connected via an ethylene bridge to the sulfur atom of cysteine, forming a stable covalent bond .

This DPC plays a dual role: (1) it represents a cytotoxic lesion that disrupts DNA replication and repair, and (2) it inactivates MGMT, a critical enzyme for repairing alkylation damage . Studies by Niu et al. (1993) confirmed its synthesis and role in CNU-induced DNA damage, while Gonzaga et al. (1992) demonstrated its formation in recombinant MGMT-DNA complexes using $^{35}$S-labeled cysteine .

Properties

CAS No. |

106947-24-4 |

|---|---|

Molecular Formula |

C10H14N6O3S |

Molecular Weight |

298.32 g/mol |

IUPAC Name |

(2R)-2-amino-3-[2-(2-amino-6-oxo-1H-purin-7-yl)ethylsulfanyl]propanoic acid |

InChI |

InChI=1S/C10H14N6O3S/c11-5(9(18)19)3-20-2-1-16-4-13-7-6(16)8(17)15-10(12)14-7/h4-5H,1-3,11H2,(H,18,19)(H3,12,14,15,17)/t5-/m0/s1 |

InChI Key |

SXOJTGXFMQPGOS-YFKPBYRVSA-N |

SMILES |

C1=NC2=C(N1CCSCC(C(=O)O)N)C(=O)NC(=N2)N |

Isomeric SMILES |

C1=NC2=C(N1CCSC[C@@H](C(=O)O)N)C(=O)N=C(N2)N |

Canonical SMILES |

C1=NC2=C(N1CCSCC(C(=O)O)N)C(=O)N=C(N2)N |

Synonyms |

1-(guan-1-yl)-2-(cystein-S-yl)ethane |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 1-(guan-1-yl)-2-(cystein-S-yl)ethane and related cross-linking agents:

Key Observations :

- DNA-Protein vs. DNA-DNA Cross-Links : The target compound uniquely links DNA to a repair protein (MGMT), while others connect DNA bases (e.g., G-C cross-link) .

- Common Precursor: Both 1-(guan-1-yl)-2-(cystein-S-yl)ethane and G-C cross-links originate from 1-$O^6$-ethanoguanine but diverge in reaction pathways .

- Biological Impact : DPCs inactivate MGMT, amplifying alkylation damage, whereas DNA interstrand cross-links block replication and transcription .

Formation Kinetics and Reactivity

The table below compares formation rates and conditions:

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.